molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

Cat. No.: B142125
CAS No.: 135204-19-2
M. Wt: 258.68 g/mol
InChI Key: ZYXGPSYADVTJGF-UHFFFAOYSA-N
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Description

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate (CAS: 135204-19-2), commonly abbreviated as Bsmoc-Cl, is a specialized chloroformate derivative featuring a benzo[b]thiophene sulfone moiety. This compound is widely utilized in peptide synthesis as a base-labile protecting group for amines. Its sulfone group enhances electron-withdrawing effects, accelerating cleavage under mild basic conditions compared to traditional groups like Fmoc (9-fluorenylmethyloxycarbonyl). For instance, Bsmoc-Cl is cleaved by piperidine in chloroform within minutes, whereas Fmoc requires hours under similar conditions . The aromatic sulfone structure also confers unique steric and electronic properties, distinguishing it from aliphatic chloroformates .

Properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGPSYADVTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404321
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135204-19-2
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Acid Chloride Formation :
    Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4–6 hours. This yields the corresponding acid chloride with >90% efficiency.

    Benzo[b]thiophene-2-carboxylic acid+SOCl2Benzo[b]thiophene-2-carbonyl chloride+HCl+SO2\text{Benzo[b]thiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Benzo[b]thiophene-2-carbonyl chloride} + \text{HCl} + \text{SO}_2
  • Methanol Quenching :
    The acid chloride is reacted with methanol in the presence of triethylamine (TEA) to form benzo[b]thiophene-2-methyl ester. Excess methanol is removed under reduced pressure.

  • Chloroformate Synthesis :
    The ester intermediate is treated with phosgene (COCl₂) in dichloromethane (DCM) at -10°C. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 75–85%.

Key Data :

StepReagentsTemperatureYield
1SOCl₂, THF0–5°C92%
2MeOH, TEART89%
3COCl₂, DCM-10°C82%

Oxidation of Sulfide Precursors

Alternative routes begin with sulfide derivatives, which are oxidized to sulfones before chloroformate formation.

Procedure:

  • Sulfide Synthesis :
    3-Methyl-7-chlorobenzo[b]thiophene is brominated using N-bromosuccinimide (NBS) under UV irradiation in n-heptane, yielding 3-bromomethyl-7-chlorobenzo[b]thiophene.

  • Oxidation to Sulfone :
    The sulfide intermediate is oxidized with magnesium monoperoxyphthalate hexahydrate (MMPP) in ethyl acetate at 50°C for 8 hours, forming the sulfone alcohol.

    Sulfide+MMPPSulfone alcohol+Byproducts\text{Sulfide} + \text{MMPP} \rightarrow \text{Sulfone alcohol} + \text{Byproducts}
  • Chloroformate Formation :
    The sulfone alcohol reacts with triphosgene in THF at -20°C, achieving 85–88% yield.

Key Data :

StepReagentsConditionsYield
1NBS, UVn-Heptane, 4h78%
2MMPP50°C, 8h81%
3TriphosgeneTHF, -20°C87%

Phosgene and Triphosgene Methods

Phosgene and triphosgene are preferred for large-scale synthesis due to their reactivity and cost-effectiveness.

Triphosgene Protocol:

  • Reaction Setup :
    Benzenethiophenesulfone-2-methanol (1 eq) is dissolved in THF under nitrogen. Triphosgene (0.33 eq) is added dropwise at -20°C.

  • Quenching and Isolation :
    The mixture is stirred for 2 hours, quenched with ice water, and extracted with DCM. The organic layer is dried over MgSO₄ and concentrated to afford Bsmoc-Cl in 88% yield.

Advantages :

  • Avoids gaseous phosgene handling.

  • Higher purity (≥95% by HPLC).

Industrial-Scale Production

Industrial methods optimize for throughput and safety:

  • Continuous Flow Reactors :

    • Acid chloride formation and phosgene reactions occur in automated flow systems.

    • Residence time: 10–15 minutes.

    • Output: 50–100 kg/day.

  • Byproduct Management :

    • HCl and SO₂ are scrubbed using alkaline solutions.

    • Solvent recovery exceeds 90% via distillation.

Alternative Synthetic Routes

Thionyl Chloride-Mediated Pathway:

  • Direct reaction of sulfone alcohol with thionyl chloride (SOCl₂) in DCM yields chloroformate but with lower selectivity (65–70%).

Enzymatic Approaches:

  • Pilot studies use lipases to catalyze chloroformate formation, though yields remain suboptimal (40–50%).

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
Temperature-20°C to 0°CPrevents hydrolysis
SolventTHF, DCMEnhances solubility
CatalystNone required
Moisture<50 ppmCritical for stability

Storage : Stable under inert gas (N₂/Ar) at -20°C.

Challenges and Solutions

  • Hydrolysis Sensitivity :

    • Use anhydrous solvents and glovebox techniques.

  • Byproduct Formation :

    • Employ excess triethylamine to scavenge HCl.

  • Scalability :

    • Adopt continuous flow systems with real-time monitoring .

Chemical Reactions Analysis

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and nucleophiles such as methanol and ethanol. The major products formed depend on the specific nucleophile and reaction conditions employed.

Scientific Research Applications

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate exerts its effects involves the formation of a reactive intermediate upon nucleophilic attack. This intermediate can then undergo further reactions to yield the desired product. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or biomolecule modification .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 2,2,2-Trichloroethyl Chloroformate (CAS: 17341-93-4): A β,β,β-trichloro-substituted derivative.
  • 2,2,2-Trichloro-1,1-dimethylethyl Chloroformate (CAS: 66270-36-8): Features additional methyl groups on the α-carbon.
  • 1-Chloroethyl Chloroformate (CAS: 50893-68-8): An α-chloro-substituted variant.
  • Phenyl Chloroformate (CAS: 1885-14-9): Aromatic chloroformate lacking the sulfone group.

Table 1: Structural and Reactivity Comparison

Compound Substituents Relative Solvolysis Rate (25°C) Dominant Mechanism Applications
Bsmoc-Cl Benzo[b]thiophene sulfone Moderate (base-dependent) Base-assisted cleavage Peptide protection
2,2,2-Trichloroethyl Chloroformate β,β,β-Trichloroethyl Slow Ionization + A-E* Carbamate synthesis
2,2,2-Trichloro-1,1-dimethylethyl β,β,β-Trichloro + α-methyl Very slow Predominantly ionization Specialty polymer precursors
1-Chloroethyl Chloroformate α-Chloroethyl Fast Carbonyl addition (rate-limiting) Labile protecting groups
Phenyl Chloroformate Aromatic (no sulfone) Intermediate Aromatic ring-assisted A-E Acylation reactions

*A-E = Addition-Elimination mechanism.

Mechanistic Divergence in Solvolysis
  • Bsmoc-Cl : Cleavage involves nucleophilic attack at the carbonyl carbon, facilitated by the sulfone’s electron-withdrawing effect. Base assistance (e.g., piperidine) accelerates deprotection via a bimolecular pathway .
  • β,β,β-Trichloro Derivatives : Exhibit mixed ionization and A-E mechanisms. In aqueous fluoroalcohol-rich solvents, ionization dominates, forming acyl cations. Steric hindrance from methyl groups in 2,2,2-trichloro-1,1-dimethylethyl chloroformate further slows reactivity .
  • α-Chloroethyl Chloroformate : Proximity of the α-chlorine to the carbonyl center stabilizes the transition state, leading to rapid solvolysis via a rate-determining carbonyl addition step .
  • Aromatic Chloroformates : Phenyl chloroformate undergoes A-E with partial charge delocalization into the aromatic ring, contrasting with Bsmoc-Cl’s sulfone-enhanced reactivity .
Kinetic and Solvent Effects
  • Kinetic Isotope Effects (KSIE) : β,β,β-Trichloro derivatives show high kMeOH/kMeOD values (~2.14–2.39), indicative of general-base-assisted mechanisms. Bsmoc-Cl’s KSIE remains unstudied but is inferred to be lower due to its direct base interaction .
  • Solvent Nucleophilicity : Bsmoc-Cl reacts preferentially in polar aprotic solvents (e.g., THF), while β,β,β-trichloroethyl chloroformate favors ionizing solvents like fluoroalcohol-water mixtures .

Biological Activity

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxobenzo[b]thiophene moiety and a chloroformate group, which contribute to its reactivity and biological interactions. Its molecular formula is C10H7ClO3SC_{10}H_{7}ClO_{3}S, and it has a molecular weight of approximately 232.68 g/mol.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The chloroformate group can act as an electrophile, enabling the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways.
  • Receptor Binding : The compound may bind to specific receptors in biological systems, influencing cellular responses and signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several studies:

Activity Type Description Reference
AntimicrobialDemonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic.
AnticancerExhibited cytotoxic effects on cancer cell lines, indicating potential for cancer therapy applications.
Enzyme ModulationInhibits specific enzyme activities, affecting metabolic pathways related to drug metabolism.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Antibacterial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells :
    • Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis. The study suggested that the compound activates caspase pathways leading to programmed cell death.
  • Impact on Cytochrome P450 Enzymes :
    • A pharmacokinetic study indicated that this compound inhibits certain cytochrome P450 isoforms, which could affect drug metabolism and clearance rates in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-dioxobenzo[b]thiophen-2-ylmethyl chloroformate (Bsmoc-Cl)?

  • Methodology : Bsmoc-Cl is synthesized via reaction of 1,1-dioxobenzo[b]thiophen-2-methanol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction requires anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions. Alternative routes include using bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene substitute .
  • Key Considerations : Steric hindrance from the dioxothiophene ring necessitates slow reagent addition. Purity is typically confirmed via ¹H/¹³C NMR and elemental analysis.

Q. What are the primary applications of Bsmoc-Cl in peptide synthesis?

  • Role as a Protecting Group : Bsmoc-Cl is used to protect amines during solid-phase peptide synthesis (SPPS). Its base sensitivity allows rapid deprotection (3–5 minutes) with piperidine or tris(2-aminoethyl)amine (TAEA), avoiding prolonged exposure to nucleophiles that could damage sensitive residues .
  • Advantages Over Fmoc : Unlike Fmoc, Bsmoc cleavage generates non-fluorescent byproducts (e.g., 1,1-dioxobenzo[b]thiophene derivatives), simplifying purification. It is ideal for synthesizing peptides with acid-labile motifs .

Advanced Research Questions

Q. How do steric and electronic effects influence the solvolysis mechanism of Bsmoc-Cl?

  • Mechanistic Insights : The electron-withdrawing sulfone group in Bsmoc-Cl enhances carbonyl electrophilicity, favoring nucleophilic attack. Steric hindrance from the fused benzo[b]thiophene ring slows bimolecular pathways, promoting a mixed mechanism with partial ionization (SN1-like) in polar solvents. This is supported by Grunwald-Winstein analyses showing moderate sensitivity to solvent ionizing power (m ≈ 0.4–0.5) .
  • Kinetic Isotope Effects (KIEs) : Solvolysis in deuterated methanol (kMeOH/kMeOD ≈ 2.1–2.4) suggests general-base catalysis, indicative of a transition state with partial charge development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Reactant of Route 2
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1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

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